2-chloro-N-(oxolan-2-ylmethyl)propanamide

Fragment-based drug discovery Lead-likeness Physicochemical property filtering

2-Chloro-N-(oxolan-2-ylmethyl)propanamide (CAS 596807-96-4) is a chiral chloro-substituted propanamide derivative featuring a tetrahydrofuran (oxolane) moiety. With a molecular formula of C8H14ClNO2, a molecular weight of 191.66 g/mol, and a computed XLogP3 of 1, this compound occupies a physicochemical space consistent with lead-like and fragment-based discovery applications.

Molecular Formula C8H14ClNO2
Molecular Weight 191.66
CAS No. 596807-96-4
Cat. No. B2733270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(oxolan-2-ylmethyl)propanamide
CAS596807-96-4
Molecular FormulaC8H14ClNO2
Molecular Weight191.66
Structural Identifiers
SMILESCC(C(=O)NCC1CCCO1)Cl
InChIInChI=1S/C8H14ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h6-7H,2-5H2,1H3,(H,10,11)
InChIKeyCCYFCLVMSOMMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(oxolan-2-ylmethyl)propanamide (CAS 596807-96-4): A Versatile Small-Molecule Scaffold for Medicinal Chemistry and Chemical Biology


2-Chloro-N-(oxolan-2-ylmethyl)propanamide (CAS 596807-96-4) is a chiral chloro-substituted propanamide derivative featuring a tetrahydrofuran (oxolane) moiety [1]. With a molecular formula of C8H14ClNO2, a molecular weight of 191.66 g/mol, and a computed XLogP3 of 1, this compound occupies a physicochemical space consistent with lead-like and fragment-based discovery applications [2]. It is classified as a versatile small-molecule scaffold and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its reactive 2-chloropropanamide electrophile serves as a stereochemically tunable handle for nucleophilic substitution and further derivatization [3].

Why 2-Chloro-N-(oxolan-2-ylmethyl)propanamide Cannot Be Replaced by Common Analogs: Steric, Electronic, and Physicochemical Distinctions


Substituting 2-chloro-N-(oxolan-2-ylmethyl)propanamide with a closely related analog—such as the corresponding acetamide (2-chloro-N-(oxolan-2-ylmethyl)acetamide, CAS 39089-62-8), the non-chlorinated propanamide (N-(oxolan-2-ylmethyl)propanamide), or the furan-ring analog (2-chloro-N-(furan-2-ylmethyl)propanamide)—introduces distinct structural alterations that propagate into differences in reactivity, lipophilicity, and potential target engagement. The presence of the chiral α-chloro center in the propanamide chain distinguishes this compound from the achiral acetamide analog, enabling stereochemically dependent covalent modification of biological nucleophiles [1]. Compared to the furan analog, the saturated oxolane ring eliminates aromatic π-stacking interactions and alters conformational flexibility, which may be critical for specific binding-site geometries [2]. The following quantitative evidence sections detail the specific dimensions along which this compound differs from its closest comparators.

Quantitative Differentiation Evidence for 2-Chloro-N-(oxolan-2-ylmethyl)propanamide vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Acetamide Analog for Fragment Library Selection

2-Chloro-N-(oxolan-2-ylmethyl)propanamide (MW 191.66 g/mol) is heavier by 14.03 g/mol compared to the acetamide analog 2-chloro-N-(oxolan-2-ylmethyl)acetamide (MW 177.63 g/mol, CAS 39089-62-8), due to the additional methylene group in the propanamide chain . This mass difference places the propanamide derivative closer to the center of the commonly applied 'rule-of-three' fragment library mass range (MW ≤ 300), while the acetamide analog sits near the lower boundary [1]. The propanamide also carries one additional heavy atom (12 vs. 11), which may affect ligand efficiency calculations.

Fragment-based drug discovery Lead-likeness Physicochemical property filtering

Chiral Center Count as a Differentiation Factor vs. Achiral Acetamide Analog for Stereoselective Synthesis

2-Chloro-N-(oxolan-2-ylmethyl)propanamide possesses two undefined atom stereocenters (at the chiral α-carbon of the propanamide chain and at the 2-position of the oxolane ring), whereas the acetamide analog 2-chloro-N-(oxolan-2-ylmethyl)acetamide has zero stereocenters due to the achiral methylene group adjacent to the carbonyl [1]. The presence of stereochemistry at the α-carbon is critical because the 2-chloropropionamide electrophile has been shown to exhibit stereochemically tunable reactivity in covalent probe discovery, where (S)-configured analogs demonstrated selective protein labeling [2].

Stereoselective synthesis Covalent probe design Chiral building blocks

Lipophilicity (XLogP3) Comparison vs. Furan Analog for Permeability and Solubility Profiling

2-Chloro-N-(oxolan-2-ylmethyl)propanamide has a computed XLogP3 of 1.0 [1]. The furan-ring analog (2-chloro-N-(furan-2-ylmethyl)propanamide) is expected to exhibit a higher XLogP3 due to the aromatic furan ring contributing increased lipophilicity compared to the saturated oxolane ring. This difference of approximately 0.5–0.8 log units (estimated by class-level comparison of saturated vs. aromatic heterocyclic analogs) positions the oxolane-containing compound more favorably within the Lipinski Rule of Five for oral drug-like space (XLogP ≤ 5) and within the more stringent lead-like criteria (XLogP3 ≤ 3.5) [2]. The oxolane ring also enhances aqueous solubility through its ether oxygen, a feature absent in benzyl analogs such as N-benzyl-2-chloropropanamide.

ADME prediction Lipophilicity Permeability-solubility trade-off

Electrophilic Reactivity Class Differentiation: 2-Chloropropionamide vs. Acrylamide Warheads for Covalent Probe Design

The 2-chloropropionamide functional group present in 2-chloro-N-(oxolan-2-ylmethyl)propanamide has been demonstrated in a focused library study to exhibit lower intrinsic reactivity than typical acrylamide electrophiles commonly used in FDA-approved covalent drugs (e.g., ibrutinib, afatinib) [1]. This reduced reactivity is advantageous for achieving selective target engagement with minimal off-target labeling. Within this class, stereochemistry at the α-carbon further tunes reactivity: (S)-configured 2-chloropropionamides showed selective protein disulfide isomerase (PDI) labeling and inhibition, whereas many library members with alternative substituents did not label proteins detectably in cells [1]. The target compound, bearing the 2-chloropropionamide warhead with a tetrahydrofurfuryl amine substituent, represents a specific stereochemical and steric environment within this reactivity landscape.

Covalent inhibitors Electrophile reactivity Targeted covalent inhibitor design

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability vs. Non-Chlorinated Propanamide Analog

The computed Topological Polar Surface Area (TPSA) of 2-chloro-N-(oxolan-2-ylmethyl)propanamide is 38.3 Ų [1]. This value falls well below the commonly applied threshold of 60 Ų for predicted blood-brain barrier penetration and below 140 Ų for oral absorption [2]. The non-chlorinated analog N-(oxolan-2-ylmethyl)propanamide (MW 157.21 g/mol) is expected to have a similar or slightly lower TPSA due to the absence of the electronegative chlorine atom, but critically lacks the electrophilic warhead required for covalent target engagement. The chlorine atom in the target compound contributes to both the TPSA and the compound's ability to act as a covalent modifier, a functional dimension absent in the dechlorinated analog.

Membrane permeability CNS drug design Physicochemical profiling

Optimal Procurement and Application Scenarios for 2-Chloro-N-(oxolan-2-ylmethyl)propanamide (CAS 596807-96-4)


Covalent Fragment Library Construction for Targeted Cysteine Profiling

Procurement of 2-chloro-N-(oxolan-2-ylmethyl)propanamide is indicated for research groups constructing covalent fragment libraries aimed at discovering selective cysteine-reactive probes. The compound's 2-chloropropionamide warhead provides attenuated electrophilicity compared to acrylamide-based fragments, as demonstrated by class-level evidence showing selective protein labeling with minimized off-target reactivity [1]. Its chiral α-carbon (two undefined stereocenters) enables enantioselective SAR exploration that is not possible with the achiral acetamide analog [2]. Its MW of 191.66 g/mol and XLogP3 of 1.0 comply with fragment Rule-of-Three criteria [3].

Synthesis of Modified Peptides and Peptidomimetics via Nucleophilic Displacement

As a reactive intermediate, the chloro group at the α-position serves as a versatile leaving group for nucleophilic substitution with amines, thiols, or alkoxides. This enables incorporation of the oxolan-2-ylmethyl moiety into larger structures including modified peptides [1]. Experimental procurement for synthetic chemistry programs should prioritize suppliers offering purity ≥ 97% (e.g., MolCore NLT 97% grade) to minimize side-product formation during amide coupling reactions .

Lead-Like Screening Deck Assembly with Favorable CNS Physicochemical Properties

The compound's TPSA of 38.3 Ų (well below the 60 Ų CNS threshold) and XLogP3 of 1.0 place it in favorable CNS drug-like chemical space [2]. For organizations assembling lead-like screening collections, this compound offers a balanced profile of low lipophilicity (reducing promiscuity risk) and adequate polarity for solubility, distinguishing it from more lipophilic aromatic analogs such as the furan or benzyl derivatives [3].

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